Xanthotoxol, also known as 8-Hydroxypsoralen, is a naturally occurring furanocoumarin found in various plants, including Angelica dahurica, Cnidium monnieri, Clausena anisata, and Ammi majus [, , , , ]. It belongs to the class of linear furanocoumarins and has gained significant interest in scientific research due to its diverse pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects [, , , ].
Xanthotoxol can be synthesized efficiently from 7-hydroxycoumarin in a six-step process []. The key steps include: a) Fries rearrangement: This rearrangement reaction involves the conversion of an ester to a hydroxyaryl ketone using a Lewis acid catalyst like aluminum chloride. b) Claisen rearrangement: This rearrangement reaction involves the thermal rearrangement of an allyl vinyl ether to an unsaturated carbonyl compound. c) Baeyer-Villiger oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid like m-chloroperoxybenzoic acid.
The overall yield of xanthotoxol using this approach is reported to be 29% []. This method offers a new strategy for synthesizing furocoumarins containing a hydroxyl group in their framework.
a) **Glucuronidation**: Xanthotoxol is rapidly metabolized to a mono-glucuronide in human liver and intestinal microsomes, primarily by UGT1A10 and UGT1A8 enzymes []. b) **Basic Hydrolysis**: Kinetic studies have examined the basic hydrolysis of xanthotoxol in aqueous methanol mixtures, revealing the influence of solvent composition on the reaction [].c) **O-methylation**: Xanthotoxol serves as a substrate for S-adenosyl-ʟ-methionine: xanthotoxol O-methyltransferase, which catalyzes its methylation to xanthotoxin [].
a) **Anti-inflammatory Activity**: Xanthotoxol suppresses inflammation by inhibiting the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophage cells []. It reduces the production of pro-inflammatory mediators like PGE2, IL-6, and IL-1β, and decreases the expression of iNOS and COX-2 []. b) **Analgesic Activity**: Xanthotoxol produces analgesic effects in rodent models, likely through interaction with the central opioidergic system []. Its analgesic activity is abolished by the opioid receptor antagonist naloxone, suggesting an opioid receptor-mediated mechanism []. c) **Anticancer Activity**: Xanthotoxol has demonstrated antiproliferative and cytotoxic effects on various cancer cell lines, including human melanoma cells [, ]. Its combination with cisplatin has shown additive interactions, potentially allowing for a reduction in cisplatin dosage and toxicity [].
a) **Anti-inflammatory Agent**: Xanthotoxol holds potential as a therapeutic agent for inflammatory conditions, particularly for topical application due to its inhibitory effects on the NF-κB and MAPK pathways [, ]. b) **Analgesic Agent**: Its analgesic properties suggest potential applications in pain management, possibly as an alternative to conventional analgesics [].c) **Anticancer Agent**: Xanthotoxol's cytotoxic and antiproliferative effects on cancer cells warrant further investigation for its potential use in cancer therapy, particularly in combination with other anticancer drugs [, ]. d) **Antimicrobial Agent**: Studies have demonstrated xanthotoxol's activity against Trichomonas vaginalis, suggesting potential applications in the treatment of trichomoniasis [].e) **Cosmetic Material**: Human skin patch tests have indicated the safety of xanthotoxol at a concentration of 100 μM, supporting its potential use as a cosmetic ingredient [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: